molecular formula C8H8N4O2 B2888607 Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1784334-86-6

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2888607
CAS No.: 1784334-86-6
M. Wt: 192.178
InChI Key: KSJUWIWOQTUEOK-UHFFFAOYSA-N
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Description

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an amino group at position 7 and a methyl ester at position 2. This scaffold is synthetically versatile, enabling modifications at multiple positions to tune physicochemical and biological properties. Its synthesis typically involves cyclocondensation reactions between aminopyrazole precursors and β-diketones or malononitrile derivatives under reflux conditions, often catalyzed by bases like triethylamine or acetic acid . The compound’s derivatives are explored for applications in medicinal chemistry, particularly as kinase inhibitors and cytotoxic agents .

Properties

IUPAC Name

methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)5-4-11-12-6(9)2-3-10-7(5)12/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJUWIWOQTUEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=CC=C(N2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of pyrazolo[1,5-a]pyrimidine intermediates, which are then functionalized to introduce the amino and ester groups. For instance, a practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:

    Reduction: The compound can be reduced to form different derivatives, typically using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substituents can be introduced into the pyrazolo[1,5-a]pyrimidine ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon (Pd/C) for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group in pyrazolo[1,5-a]pyrimidines can yield corresponding amines .

Scientific Research Applications

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, making it a valuable tool in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 3 (ester/amide/acid), 5, and 7 (aryl/alkyl/amino groups). These modifications influence solubility, stability, and bioactivity.

Table 1: Substituent Comparison and Key Properties
Compound Name Substituents (Position) Key Physical Properties Yield (%) Biological Relevance
Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate 7-NH₂, 3-COOCH₃ Cytotoxicity
Ethyl 7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (9) 7-CF₃Ph, 3-COOCH₂CH₃ White solid; ¹H/¹³C NMR reported 78 TLR8 inhibition candidate
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (4b) 5-CH₃, 7-CH₃, 3-COOCH₂CH₃ Colorless solid Intermediate for reduction
7-(2-Hydroxyphenyl)-2-(phenylamino)-3-carboxamide (10n) 7-Ph(OH), 2-NHPh, 3-CONH₂ mp 207–210°C; IR/NMR data 65 Antiproliferative activity
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Cl, 7-Cl, 3-COOCH₃ Electrophilic reactivity
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-carboxylate 7-CF₂H, 5-Ph(OCH₃), 3-COOCH₂CH₃ Lipophilicity optimization
7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-CH₃, 3-COOH Solubility enhancement

Biological Activity

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (M7APC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of M7APC, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

M7APC is characterized by its pyrazolo[1,5-a]pyrimidine core, which is known for a variety of biological activities. The synthesis of M7APC typically involves multi-step organic reactions starting from readily available starting materials. The general synthetic route includes the condensation of 3-aminopyrazoles with electrophilic substrates, leading to the formation of the pyrazolo[1,5-a]pyrimidine structure.

Antiviral Properties

Research has demonstrated that derivatives of 7-aminopyrazolo[1,5-a]pyrimidine exhibit significant antiviral activity. For instance, a study reported that a series of 7-aminopyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against the Hepatitis C virus (HCV). These compounds showed promising results in inhibiting HCV replication in cell culture systems, indicating their potential as antiviral agents .

Anticancer Activity

M7APC and its derivatives have also been investigated for anticancer properties. A review highlighted that pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by modulating key signaling pathways. For example, compounds in this class have been shown to inhibit the epidermal growth factor receptor (EGFR) and interfere with p38MAPK signaling pathways, which are crucial for cancer cell proliferation and survival .

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The mechanism of action involves cell cycle arrest and apoptosis induction through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .

The biological activity of M7APC is attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that M7APC derivatives can bind effectively to active sites of various enzymes involved in cellular processes. For instance, they may inhibit cathepsin K, an enzyme implicated in cancer metastasis .

Case Studies

Several studies have reported on the efficacy of M7APC derivatives:

  • HCV Inhibition : A study found that specific derivatives exhibited IC50 values in the low micromolar range against HCV replication .
  • Anticancer Efficacy : Another study demonstrated that certain pyrazolo[1,5-a]pyrimidines achieved IC50 values as low as 15.2 µM against α-glucosidase, suggesting strong potential for anticancer applications .

Comparative Analysis

The following table summarizes key findings related to the biological activity of M7APC and its derivatives:

Compound NameActivity TypeTargetIC50 Value
M7APCAntiviralHepatitis C VirusLow micromolar
Derivative AAnticancerEGFR15.2 µM
Derivative BEnzyme InhibitionCathepsin K≥ 77 µM

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves cyclocondensation of aminopyrazole precursors with electrophilic reagents. For example, ultrasonic irradiation in ethanol:water (1:1 v/v) at room temperature significantly enhances reaction rates and yields (95% yield reported in analogous pyrazolo[1,5-a]pyrimidine syntheses) . Microwave-assisted methods (e.g., 120°C in pyridine for 20 minutes) are also effective for rapid cyclization . Key parameters include solvent polarity, temperature control, and catalyst selection (e.g., FeCl₃ for regioselectivity) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Distinguishes aromatic protons (δ 8.4 ppm for C7-amino derivatives) and substituent environments .
  • ¹³C NMR : Confirms carbonyl (C=O) and nitrile (CN) groups in derivatives .
  • ¹⁵N HMBC : Resolves regiochemical ambiguities by correlating amino protons with nitrogen atoms (e.g., δ 210.4 ppm for N-7 in 7-aminopyrazolo[1,5-a]pyrimidines) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How does the presence of the 7-amino group influence the compound’s reactivity and derivatization potential?

  • Methodological Answer : The 7-amino group enables nucleophilic substitutions and coupling reactions. For example:

  • Acylation : Reacts with benzoyl chloride in pyridine to form stable amides (e.g., 7-benzamido derivatives) .
  • Oxidation/Reduction : Selective oxidation of the amino group (e.g., using KMnO₄) or reduction of adjacent substituents (e.g., LiAlH₄ for ester-to-alcohol conversion) .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C5 or C7 positions .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?

  • Methodological Answer :

  • Docking Studies : Predict binding affinity to kinases (e.g., PI3K) or nucleic acids by simulating interactions with the trifluoromethyl or carboxylate groups .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., CF₃ vs. cyclopropyl) with antiproliferative activity against cancer cell lines .
  • DFT Calculations : Optimize tautomeric equilibria (amino-imine) to enhance stability in physiological conditions .

Q. What strategies resolve contradictions in regiochemical assignments for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Definitive proof of regiochemistry (e.g., 7-aminopyrazolo[1,5-a]pyrimidine vs. alternative isomers) .
  • Isotopic Labeling : ¹⁵N HMBC experiments track nitrogen coupling patterns to distinguish N7 vs. N4 positions .
  • Comparative Synthesis : Contrast reaction outcomes with known regioisomers (e.g., ethyl vs. methyl ester derivatives) .

Q. How do stereochemical outcomes (syn vs. anti isomers) arise in hydrogenated pyrazolo[1,5-a]pyrimidine derivatives, and how are they characterized?

  • Methodological Answer :

  • Reduction Conditions : Use NaBH₄ in ethanol to favor anti-isomers (e.g., ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate) .
  • NMR Analysis : ¹H-¹H NOESY identifies spatial proximity of substituents (e.g., methyl groups at C5 and C7) .
  • Chiral HPLC : Separates enantiomers for biological testing (e.g., differential cytotoxicity in syn vs. anti configurations) .

**What are the mechanistic insights into the biological activity of this compound against cancer targets?

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